7-Fluoro-1H-indazole-5-carbonitrile
Description
Overview of the Indazole Heterocyclic Scaffold
Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This scaffold exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov The indazole ring system is a cornerstone in medicinal chemistry, serving as the foundational structure for a wide array of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govnih.govresearchgate.net Its versatility and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of complex molecular architectures. researchgate.net
Strategic Importance of Fluorine in Organic Synthesis and Molecular Design
The introduction of fluorine into organic molecules is a widely employed strategy in drug design and development. tandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's biological profile. tandfonline.comresearchgate.net Strategic fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the drug's half-life. tandfonline.comnih.gov Furthermore, fluorine can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and improve membrane permeability, all of which are critical factors in optimizing a drug's pharmacokinetic and pharmacodynamic properties. researchgate.netbenthamscience.com The use of fluorine has been instrumental in improving the potency and bioavailability of numerous therapeutic agents. nih.gov
Role of the Carbonitrile Group in Synthetic Intermediates and Functionalization
The carbonitrile, or cyano, group (-C≡N) is a versatile functional group in organic synthesis. wisdomlib.org It serves as a valuable synthetic intermediate, capable of being transformed into a variety of other functional groups, including primary amines, carboxylic acids, and ketones. libretexts.orgyoutube.com This reactivity allows for the late-stage functionalization of complex molecules, providing a pathway to generate diverse libraries of compounds for biological screening. In IUPAC nomenclature, when it is the principal functional group, the suffix "-nitrile" is added to the parent hydrocarbon name. libretexts.org If a higher precedence group is present, it is designated by the prefix "cyano-". acdlabs.com The linear geometry of the nitrile group and its electronic properties can also influence molecular interactions and binding affinities. libretexts.org
Contextualizing 7-Fluoro-1H-indazole-5-carbonitrile within Advanced Heterocyclic Research
The compound this compound (CAS No. 633327-24-9) represents a confluence of these key structural motifs. bldpharm.com The presence of a fluorine atom at the 7-position of the indazole ring is anticipated to influence the electronic environment and metabolic stability of the molecule. nih.gov Concurrently, the carbonitrile group at the 5-position provides a reactive handle for further chemical elaboration, making it a valuable building block for the synthesis of more complex indazole derivatives. chemshuttle.com This specific combination of a fluorinated indazole core with a synthetically versatile carbonitrile group places this compound at the forefront of advanced heterocyclic research, particularly in the exploration of novel kinase inhibitors and other targeted therapies. chemshuttle.com
Research Impetus and Scope of Investigation
The impetus for investigating this compound stems from the well-documented therapeutic potential of fluorinated and indazole-containing compounds. nih.govnih.gov The strategic placement of both a fluorine atom and a carbonitrile group on the indazole scaffold presents a unique opportunity to explore novel chemical space and develop compounds with potentially superior biological activities. The scope of investigation into this compound primarily revolves around its synthesis and its application as a key intermediate in the development of new pharmaceutical agents. guidechem.comchemicalbook.comresearchgate.net Researchers are actively exploring its utility in constructing molecules that can modulate the activity of various biological targets.
Data on Related Compounds
To provide a broader context, the following table includes information on related fluorinated indazole derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 7-Fluoro-1H-indazole | 341-24-2 | C₇H₅FN₂ | 136.13 | Parent fluorinated indazole. chemicalbook.com |
| 5-Fluoro-1H-indazole | 348-26-5 | C H₅FN₂ | 136.13 | Isomer with fluorine at the 5-position. sigmaaldrich.com |
| 5-Bromo-4-fluoro-1H-indazole | 473416-81-8 | C₇H₄BrFN₂ | 215.02 | Contains both fluorine and bromine substituents. nih.gov |
| 5-Bromo-7-fluoro-1H-indazole | 1260381-83-6 | C₇H₄BrFN₂ | 215.02 | Isomeric bromo-fluoro-indazole. bldpharm.com |
| 4-Fluoro-1H-indazole-5-carbonitrile | 473416-81-8 | C₈H₄FN₃ | 161.136 | Isomer with fluorine at the 4-position. glpbio.com |
| 5-Fluoro-1H-indazole-3-carbonitrile | 1360953-63-4 | C₈H₄FN₃ | 161.14 | Isomer with fluorine at the 5-position and carbonitrile at the 3-position. nih.gov |
| 6-Fluoro-1H-indazole-5-carbonitrile | 633327-11-4 | C₈H₄FN₃ | 161.139 | Isomer with fluorine at the 6-position. chemshuttle.comfluorochem.co.uk |
| 7-Fluoro-1H-indazol-5-ol | Not Available | C₇H₅FN₂O | 152.03859 | Derivative with a hydroxyl group instead of a carbonitrile. uni.lu |
This table is for informational purposes and highlights the structural diversity within this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-2-5(3-10)1-6-4-11-12-8(6)7/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENZRAKKJDIQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630227 | |
| Record name | 7-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-24-9 | |
| Record name | 7-Fluoro-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 1h Indazole 5 Carbonitrile
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, crystallographers can construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.
While specific crystallographic data for 7-Fluoro-1H-indazole-5-carbonitrile is not publicly available, the analysis of related fluorinated indazole structures reveals common structural motifs. guidechem.comrsc.org Typically, indazole derivatives are planar, and their solid-state packing is often dominated by hydrogen bonding involving the indazole N-H group and π-π stacking interactions between the aromatic rings. guidechem.com The presence of the fluorine atom and the nitrile group in this compound would be expected to introduce additional specific intermolecular interactions, such as C-H···F, C-H···N, and halogen bonds, which would significantly influence the supramolecular assembly.
To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents hypothetical, yet realistic, crystal data for this compound, based on known structures of similar heterocyclic compounds.
Interactive Table 1: Hypothetical Crystal Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₈H₄FN₃ |
| Formula Weight | 161.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.583(2) |
| b (Å) | 5.912(1) |
| c (Å) | 15.445(4) |
| α (°) | 90 |
| β (°) | 102.56(3) |
| γ (°) | 90 |
| Volume (ų) | 675.8(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.584 |
| Absorption Coeff. (mm⁻¹) | 0.125 |
| F(000) | 328 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters determined through X-ray crystallography. No published experimental crystal structure for this compound was found.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique in analytical chemistry used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a sample. researchgate.net For a newly synthesized compound like this compound, elemental analysis serves as a crucial checkpoint to validate its empirical formula, which is the simplest whole-number ratio of atoms in the compound. nih.gov This validation is essential for confirming the identity and purity of the synthesized molecule.
The most common method for elemental analysis is combustion analysis. A small, precisely weighed amount of the sample is combusted in a stream of pure oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are passed through a series of traps or a gas chromatography column to separate them. The amounts of these products are then accurately measured, allowing for the calculation of the percentage of each element in the original sample.
The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the proposed molecular formula (C₈H₄FN₃ for this compound). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the correctness of the empirical formula and the purity of the sample. nih.gov
Interactive Table 2: Elemental Analysis Data for this compound
| Element | Theoretical (%) | Found (%)* |
| Carbon (C) | 59.63 | 59.51 |
| Hydrogen(H) | 2.50 | 2.55 |
| Nitrogen(N) | 26.08 | 25.97 |
Note: The "Found (%)" values are hypothetical and serve as an illustrative example of typical experimental results. The theoretical percentages are calculated based on the molecular formula C₈H₄FN₃.
Computational and Theoretical Investigations of 7 Fluoro 1h Indazole 5 Carbonitrile
Electronic Structure Theory and Quantum Chemical Calculations
Electronic structure theory is the foundation of computational chemistry, applying the principles of quantum mechanics to describe the behavior of electrons in molecules. youtube.com By solving approximations of the Schrödinger equation, these methods calculate the electronic wavefunction and energy of a molecule, from which numerous chemical properties can be derived. youtube.com For complex heterocyclic systems like indazoles, quantum chemical calculations are indispensable for elucidating geometric and electronic features. rsc.org
Chemical Reactivity and Derivatization Pathways of 7 Fluoro 1h Indazole 5 Carbonitrile
Reactions at the Indazole Nitrogen Atoms (N1, N2)
The presence of two nitrogen atoms in the indazole ring, N1 and N2, allows for various N-substitution reactions. The regioselectivity of these reactions is a critical aspect, influenced by both electronic and steric factors.
Regioselective N-Substitution Reactions
The N-alkylation of indazoles typically yields a mixture of N1 and N2 isomers. The outcome of these reactions is highly dependent on the nature of the substituents on the indazole ring and the reaction conditions employed. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. google.com
Studies on substituted indazoles have shown that electron-withdrawing groups at the C7 position, such as a nitro or a carboxylate group, tend to direct N-alkylation to the N2 position. google.com This effect is attributed to the electronic influence of the substituent on the nucleophilicity of the respective nitrogen atoms. Given that 7-Fluoro-1H-indazole-5-carbonitrile possesses two electron-withdrawing groups (the C7-fluoro and C5-carbonitrile), a preference for N2-alkylation can be anticipated under certain conditions.
In contrast, the use of bulky alkylating agents or specific bases can favor N1 substitution due to steric hindrance around the N2 position. Research has demonstrated that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can be a promising system for achieving high N1 regioselectivity in the alkylation of various C3-substituted indazoles. google.com
| Reaction Type | Key Factors Influencing Regioselectivity | Expected Outcome for this compound |
| N-Alkylation | - Nature of substituent at C7- Steric bulk of alkylating agent- Choice of base and solvent | - N2-alkylation may be favored due to the C7-fluoro group.- N1-alkylation may be achieved with sterically demanding reagents or specific base/solvent systems. |
| N-Arylation | - Catalyst system (e.g., copper or palladium)- Nature of the arylating agent | - Formation of both N1- and N2-arylindazoles is possible. |
Exploration of N-Functionalization
Beyond simple alkylation and arylation, the nitrogen atoms of the indazole ring can be functionalized with a variety of other groups to modulate the compound's properties. N-acylation, for instance, has been shown to be a regioselective process that can favor the N1 position through thermodynamic equilibration from the initially formed N2-acylindazole. This N1-acylated intermediate can then be used in further synthetic steps.
Copper-catalyzed N-arylation of o-chlorinated arylhydrazones provides a synthetic route to N-phenyl-1H-indazoles, demonstrating another avenue for N-functionalization. While not directly applied to this compound in the reviewed literature, these methods highlight the potential for diverse N-functionalization of the indazole core.
Reactions at the Fluorine Substituent (C7-F)
The fluorine atom at the C7 position is a key site for modifying the core structure of this compound. Its reactivity is primarily governed by nucleophilic aromatic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution of Fluorine for Other Groups
The fluorine atom on an aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. In the case of this compound, the presence of the indazole ring system and the C5-carbonitrile group enhances the electrophilicity of the benzene (B151609) ring, making the C7 position susceptible to nucleophilic attack.
Studies on similar fluorinated aromatic compounds have shown that fluorine can be displaced by various nucleophiles such as alkoxides, thiolates, and amines. Interestingly, in many SNAr reactions, fluorine is a better leaving group than other halogens, a phenomenon attributed to the high electronegativity of fluorine which polarizes the C-F bond and facilitates the initial nucleophilic attack, which is often the rate-determining step.
Cross-Coupling Reactions at the Fluorine-Bearing Position (C7)
While direct cross-coupling at a C-F bond is challenging, a common strategy for functionalizing the C7 position of indazoles involves an initial halogenation step (e.g., bromination) followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. google.com
Research on 4-substituted-1H-indazoles has demonstrated a regioselective bromination at the C7 position using N-bromosuccinimide. google.com The resulting 7-bromo-1H-indazole can then undergo Suzuki-Miyaura coupling with a variety of aryl boronic acids to introduce new aryl groups at the C7 position. google.com This two-step sequence provides a versatile pathway to a wide range of C7-functionalized indazole derivatives.
| Reaction Type | Reagents and Conditions | Product Type |
| Bromination | N-bromosuccinimide (NBS), DMF, 80 °C | 7-Bromo-1H-indazole derivative |
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3), solvent (e.g., dimethoxyethane) | C7-Aryl-1H-indazole derivative |
Transformations of the Carbonitrile Group (C5-CN)
The carbonitrile group at the C5 position is a valuable functional handle that can be converted into several other important functionalities, including carboxylic acids, amines, and amides.
The hydrolysis of nitriles is a well-established transformation that can be performed under either acidic or basic conditions to yield a carboxylic acid. The reaction typically proceeds through an amide intermediate. For instance, heating this compound with a dilute acid like hydrochloric acid would be expected to produce 7-fluoro-1H-indazole-5-carboxylic acid.
Alternatively, the carbonitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. This reaction would convert this compound into (7-fluoro-1H-indazol-5-yl)methanamine.
Furthermore, the nitrile group can participate in cycloaddition reactions. For example, 1,3-dipolar cycloaddition reactions with nitrile oxides can be used to construct isoxazole (B147169) rings. This pathway offers a method to build more complex heterocyclic systems from the indazole scaffold.
Hydrolysis to Carboxylic Acids and Esters
The nitrile group of this compound is susceptible to hydrolysis, a fundamental reaction that converts nitriles into carboxylic acids. This transformation can be achieved under both acidic and basic conditions. youtube.comyoutube.com
Under acidic conditions, the reaction is typically initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide intermediate. Further hydrolysis of the amide, which is often the rate-limiting step, yields the corresponding carboxylic acid, 7-fluoro-1H-indazole-5-carboxylic acid. youtube.com
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form a hydroxy imine, which, like in the acidic pathway, tautomerizes to an amide. Continued hydrolysis of the amide under basic conditions produces a carboxylate salt, which upon acidic workup, gives the final carboxylic acid. youtube.com To accelerate this transformation, microwave irradiation in the presence of alkalis can be employed, which has been shown to be effective for the hydrolysis of other cyanoindoles. researchgate.net
The resulting 7-fluoro-1H-indazole-5-carboxylic acid can then be converted to its corresponding esters through standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Table 1: Hydrolysis of this compound
| Product | Reagents and Conditions |
|---|---|
| 7-Fluoro-1H-indazole-5-carboxylic acid | H₃O⁺, heat; or 1. NaOH, H₂O, heat 2. H₃O⁺ |
Reduction to Aminomethyl Derivatives
The nitrile functionality can be readily reduced to a primary amine, yielding (7-Fluoro-1H-indazol-5-yl)methanamine. This transformation is a crucial step for introducing a flexible aminomethyl linker, which is a common motif in pharmacologically active compounds. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is typically used for this purpose. nih.gov
The reaction mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile. This process occurs twice, first forming an imine anion intermediate, which is then further reduced to a diamine anion. An aqueous workup then quenches the reaction and protonates the diamine anion to furnish the final primary amine. The synthesis of the analogous (1H-indazol-7-yl)methanamine has been successfully achieved by the reduction of 1H-indazole-7-carbaldehyde oxime using LiAlH₄, highlighting the feasibility of this transformation on the indazole scaffold. nih.gov
Table 2: Reduction of this compound
| Product | Reagents and Conditions |
|---|
Nucleophilic Additions to the Nitrile Functionality
Beyond hydrolysis and reduction, the nitrile group of this compound can undergo addition reactions with various carbon-based nucleophiles, such as Grignard reagents (R-MgX). This reaction provides a direct route to the synthesis of ketones.
The reaction proceeds via the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic nitrile carbon. This forms an imine anion, which is stabilized as a magnesium salt. Subsequent hydrolysis of this intermediate during aqueous workup leads to the formation of a ketone. This method allows for the introduction of a variety of alkyl or aryl groups at the position of the original nitrile, leading to a diverse array of potential derivatives.
Table 3: Nucleophilic Addition to this compound
| Product | Reagents and Conditions |
|---|
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene portion of the this compound ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the substitution pattern is heavily influenced by the existing substituents.
Electrophilic Aromatic Substitution (EAS)
Nucleophilic Aromatic Substitution (NAS)
Conversely, the electron-withdrawing nature of the fluoro and cyano groups makes the benzene ring highly susceptible to nucleophilic aromatic substitution (SNA_r). youtube.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. The fluorine atom at the C7 position is a potential leaving group in SNA_r reactions. The presence of the strongly electron-withdrawing nitrile group at C5 further activates the ring for nucleophilic attack, particularly at the C7 position. This pathway allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C7 position.
Reactions at the Pyrazole (B372694) Ring (C3-H)
The pyrazole moiety of the indazole system also exhibits distinct reactivity, particularly at the C3 position. The C3-H bond can be functionalized through various methods, which is of significant interest for modifying the properties of indazole-based compounds. chim.itmdpi.com
Direct C3-arylation of N-substituted indazoles has been achieved using palladium catalysis. researchgate.net Similarly, halogenation at the C3 position is a common transformation. For example, N-bromosuccinimide (NBS) is widely used to introduce a bromine atom regioselectively at the C3 position of the indazole ring. chim.it This C3-halogenated intermediate can then serve as a handle for further functionalization through cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com
Direct Radical Addition and Functionalization at C3
The C3 position of the indazole ring is also amenable to direct functionalization via radical pathways. This approach avoids the need for pre-functionalization, such as halogenation. For example, direct radical alkylation of 2H-indazoles has been reported using dihydropyridine (B1217469) derivatives as radical sources in the presence of a silver(I)/sodium persulfate system. chim.it
Furthermore, trifluoromethylation at the C3 position can be achieved using sodium trifluoromethanesulfinate and an oxidant like tert-butyl hydroperoxide (TBHP), which generates the trifluoromethyl radical. chim.it These radical-based methods provide a powerful and direct means to introduce a range of substituents at the C3 position, further expanding the chemical space accessible from the this compound scaffold.
Applications of 7 Fluoro 1h Indazole 5 Carbonitrile As a Synthetic Building Block
Precursor in Heterocyclic Synthesis
The indazole framework is a cornerstone in the synthesis of various heterocyclic systems due to its bioisosteric relationship with naturally occurring structures like indoles. guidechem.com As a substituted indazole, 7-Fluoro-1H-indazole-5-carbonitrile is a key precursor for creating elaborate heterocyclic molecules, particularly those intended for pharmaceutical development. google.com General synthetic strategies often involve either building the pyrazole (B372694) ring onto a substituted benzene (B151609) derivative or, alternatively, constructing the benzene ring onto a pre-existing pyrazole. guidechem.com
The bifunctional nature of the indazole ring system allows it to be a strategic component in the synthesis of fused polycyclic heterocycles. While specific examples detailing the use of this compound in these constructions are not extensively documented in public literature, the general reactivity of indazoles lends itself to such transformations. For instance, cascade reactions involving amino-indazole derivatives with other reagents can lead to the formation of fused systems like pyrimido[1,2-b]indazoles. frontiersin.org The nitrile group on the this compound core could potentially be transformed into an amine or other functional group to facilitate similar cyclization reactions, thereby enabling its use in the assembly of complex, multi-ring structures. Methodologies for creating fused systems often rely on the strategic functionalization of the indazole core, followed by intramolecular or intermolecular cyclization events to build additional rings. researchgate.net
The this compound structure serves as an excellent scaffold for generating libraries of diversely substituted indazole derivatives. This approach is central to medicinal chemistry, where systematic modification of a core structure is used to optimize biological activity. nih.gov The N-H of the pyrazole ring can be readily alkylated or arylated to introduce a wide variety of substituents. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, each providing a new handle for further derivatization.
This versatility allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, in the development of kinase inhibitors, a common strategy involves attaching different side chains to the indazole nitrogen to probe the binding pocket of the target enzyme. nih.gov The fluorine atom at the 7-position also plays a crucial role, often enhancing metabolic stability or modulating the electronic properties of the ring system, which can influence binding affinity. nih.gov
Table 1: Potential Reactions for Derivatization of this compound
| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Indazole N-H | N-Alkylation | Alkyl halides (e.g., R-Br), Base (e.g., K₂CO₃) | N-Alkyl Indazole |
| Indazole N-H | N-Arylation | Aryl boronic acids, Cu catalyst | N-Aryl Indazole |
| Nitrile (C≡N) | Hydrolysis | H₂O, Acid or Base | Carboxylic Acid (-COOH) |
| Nitrile (C≡N) | Reduction | H₂, Raney Ni or LiAlH₄ | Aminomethyl (-CH₂NH₂) |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Strong nucleophiles (under specific conditions) | Substitution of Fluorine |
Intermediate in Complex Molecular Synthesis
Due to its functional group arrangement and inherent stability, this compound is an important intermediate in the multi-step synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). arborpharmchem.com Fluorinated heterocyclic compounds are increasingly prevalent in modern pharmaceuticals, and intermediates like this provide an efficient entry point into these molecular classes. nih.gov
This compound is a precursor for creating more advanced, highly functionalized intermediates used in the synthesis of drug candidates. A notable example is its potential application in the development of protein kinase inhibitors. A recent patent discloses the synthesis of indazole compounds as PKMyt1 kinase inhibitors, which are being investigated for cancer therapy. In this patent, a closely related compound, methyl 7-fluoro-1H-indazole-4-carboxylate, is synthesized and used as a key intermediate (Int-1a) which is then hydrolyzed to 7-fluoro-1H-indazole-4-carboxylic acid (Int-1b). google.com This highlights the role of 7-fluoro-indazole scaffolds in building the core of these complex inhibitors.
Similarly, other fluorinated indazole intermediates are crucial in the synthesis of potent antiviral drugs. For instance, the synthesis of Lenacapavir, an HIV capsid inhibitor, utilizes a 7-bromo-4-chloro-1H-indazol-3-amine intermediate, demonstrating the importance of halogenated and fluorinated indazoles in the construction of complex APIs. nih.gov The synthetic utility of this compound lies in its ability to be converted into such advanced intermediates through a series of well-established chemical transformations.
The synthesis of complex indazole-containing molecules often involves carefully planned sequential organic transformations where each functional group is manipulated in a specific order. This compound is well-suited for such synthetic sequences. A research publication outlines a multi-step synthesis of a related fluorine-containing indazole carboxylic acid derivative starting from 2,3-difluorobenzoic acid. researchgate.net This synthesis involves a sequence of reactions including bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation. researchgate.netresearchgate.net
Such multi-step sequences demonstrate how a relatively simple starting material can be methodically elaborated into a highly complex target molecule. The synthesis of this compound itself can be achieved via a multi-step reaction sequence, and once formed, it can be subjected to further sequential transformations. chemicalbook.com For example, the indazole nitrogen could first be protected, followed by modification of the nitrile group, and then a final deprotection and further functionalization at the nitrogen. This controlled, step-wise approach is fundamental to modern organic synthesis and is essential for producing complex molecules with high purity and yield.
Future Directions in Research on 7 Fluoro 1h Indazole 5 Carbonitrile
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indazole derivatives has been a long-standing area of interest, but the focus is increasingly shifting towards greener and more efficient methods. nih.gov While classical methods for producing the core 7-fluoro-indazole structure exist, often starting from precursors like 2-fluoro-6-methylaniline, future research will likely concentrate on minimizing waste, avoiding harsh conditions, and improving yields. guidechem.com
Key future directions in synthesis include:
Transition-Metal-Catalyzed Cross-Coupling and C-H Activation: Modern synthetic chemistry has seen a surge in methods that form carbon-carbon and carbon-nitrogen bonds with high precision. nih.gov Future syntheses of 7-Fluoro-1H-indazole-5-carbonitrile and its derivatives could leverage palladium, copper, or rhodium catalysts to construct the indazole ring system from more accessible starting materials under milder conditions. nih.gov For instance, strategies involving intramolecular C-H amination from hydrazones are becoming more common. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting the synthesis of this compound to a flow process could represent a significant leap in manufacturing efficiency.
Biocatalysis: The use of enzymes to perform specific chemical transformations is the cornerstone of green chemistry. Research into enzymes that can catalyze the formation of the indazole ring or perform selective fluorination or cyanation on an existing scaffold could provide highly sustainable synthetic routes.
Table 1: Comparison of Synthetic Methodologies for Indazole Scaffolds
| Feature | Classical Synthesis (e.g., from 2-fluoro-6-methylaniline) guidechem.com | Future Sustainable Synthesis |
|---|---|---|
| Catalyst | Often requires stoichiometric reagents or harsh acids/bases. | Utilizes catalytic amounts of transition metals (e.g., Pd, Cu, Rh). nih.gov |
| Conditions | Can involve high temperatures and hazardous reagents. | Milder reaction conditions, reduced energy consumption. |
| Atom Economy | May generate significant by-products and waste. | High atom economy through C-H activation or cycloaddition pathways. nih.gov |
| Scalability | Batch processes can be difficult to scale safely. | Amenable to continuous flow chemistry for safer, scalable production. |
Advanced Computational Approaches for Reaction Prediction and Mechanism Elucidation
Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating research and reducing experimental costs. For a molecule like this compound, computational studies can offer deep insights into its electronic structure, reactivity, and spectroscopic properties.
Future computational research will likely focus on:
Density Functional Theory (DFT): DFT methods are invaluable for calculating the molecule's geometry, vibrational frequencies, and electronic properties. rsc.org These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding derivatization efforts.
Natural Bond Orbital (NBO) Analysis: NBO calculations can elucidate the electronic effects of the fluorine and nitrile substituents on the indazole ring system. rsc.org This analysis helps in understanding the charge distribution and the nature of the intramolecular interactions that govern the molecule's stability and reactivity.
Reaction Mechanism Simulation: Using quantum mechanical methods, researchers can model entire reaction pathways to understand the transition states and intermediates involved in the synthesis or derivatization of the compound. This is crucial for optimizing reaction conditions and predicting potential by-products.
Spectroscopic Prediction: Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach can calculate NMR chemical shifts with high accuracy. rsc.org These predictions are instrumental in confirming the structure of newly synthesized derivatives and understanding their conformational properties in solution.
Table 2: Application of Computational Methods in Future Research
| Computational Method | Application for this compound |
|---|---|
| Density Functional Theory (DFT) | Optimize molecular geometry; predict reaction sites and energy profiles. rsc.org |
| Natural Bond Orbital (NBO) | Analyze charge distribution and the electronic influence of F and CN groups. rsc.org |
| Ab Initio Methods | Provide high-accuracy benchmarks for electrostatic properties and dipole moments. rsc.org |
| GIAO-NMR | Predict 1H, 13C, and 19F NMR spectra to aid in structural confirmation. rsc.org |
Exploration of Undiscovered Derivatization Pathways
This compound is a versatile scaffold for the creation of new chemical entities. The presence of multiple reactive sites—the N-H group, the aromatic ring, and the nitrile function—allows for a wide range of chemical modifications.
Future research in this area will likely explore:
N-H Functionalization: The nitrogen at the N1 position of the indazole ring is a common site for alkylation or arylation. These modifications can significantly alter the compound's solubility, lipophilicity, and biological activity.
Aromatic Ring Substitution: While the fluorine and nitrile groups are deactivating, it may be possible to introduce other functional groups onto the benzene (B151609) portion of the molecule through carefully chosen electrophilic or nucleophilic aromatic substitution reactions. The availability of related building blocks like 5-bromo-7-fluoro-1H-indazole and 6-bromo-7-fluoro-1H-indazole suggests that halogenation is a viable pathway, opening the door for subsequent cross-coupling reactions. bldpharm.comsigmaaldrich.com
Nitrile Group Transformation: The carbonitrile group is a highly versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring. Each of these transformations yields a new class of compounds with distinct chemical properties and potential applications.
Potential in Functional Material Science and Chemical Biology Tool Development
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability. nih.govrsc.org This makes derivatives of this compound attractive candidates for development as chemical tools or therapeutic leads.
Chemical Biology: Fluorinated indazoles have already been identified as potent inhibitors of enzymes like Rho kinase (ROCK1) and receptor-interacting protein 2 (RIP2) kinase, which are implicated in inflammatory diseases. nih.gov The unique electronic properties of this compound make it an excellent starting point for designing specific enzyme inhibitors or fluorescent probes to study biological processes.
Functional Material Science: The rigid, planar structure and defined electronic properties (electron-poor aromatic system) of this molecule make it an interesting building block for organic electronic materials. Future work could explore its incorporation into polymers or small molecules designed for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of chemical sensors. The fluorine and nitrile groups can be used to tune the material's electron-transport properties and solid-state packing.
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Respiratory protection is mandatory if handling powders to avoid inhalation .
- Ventilation: Conduct reactions in fume hoods with negative pressure to capture volatile byproducts (e.g., HF from defluorination).
- Waste Disposal: Segregate halogenated waste in designated containers for incineration, as improper disposal risks environmental persistence and bioaccumulation .
What role does the fluorine atom play in modulating the biological activity of this compound derivatives, and how can this be systematically evaluated?
Advanced Research Focus
Fluorine enhances metabolic stability and membrane permeability by reducing cytochrome P450-mediated oxidation. To assess this:
- Synthesize non-fluorinated analogs and compare pharmacokinetic profiles (e.g., plasma half-life via LC-MS/MS).
- Use fluorinated probes in receptor-binding assays (e.g., fluorescence polarization) to quantify affinity changes caused by fluorine's electronegativity .
- Computational docking studies (e.g., AutoDock Vina) can predict fluorine's impact on ligand-receptor interactions, validated by crystallographic data of bound complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
